3-Ethoxy-N,N-dimethylpropylamine

Description

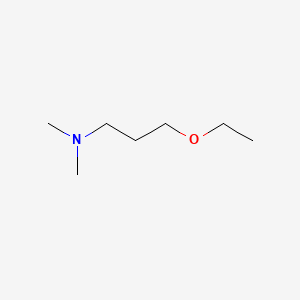

3-Ethoxy-N,N-dimethylpropylamine (CAS 25277-18-3) is a tertiary amine with the molecular formula C₇H₁₇NO and a molecular weight of 131.219 g/mol. Its structure comprises a propylamine backbone substituted with N,N-dimethyl and 3-ethoxy groups. The ethoxy moiety enhances hydrophobicity (logP = 0.892) compared to simpler alkylamines, influencing its solubility and reactivity .

This compound is utilized in analytical chemistry for reverse-phase HPLC separations (e.g., Newcrom R1 columns), where its moderate polarity allows efficient resolution of complex mixtures .

Properties

CAS No. |

25277-18-3 |

|---|---|

Molecular Formula |

C7H17NO |

Molecular Weight |

131.22 g/mol |

IUPAC Name |

3-ethoxy-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C7H17NO/c1-4-9-7-5-6-8(2)3/h4-7H2,1-3H3 |

InChI Key |

XLAXYNXVOVMHMJ-UHFFFAOYSA-N |

SMILES |

CCOCCCN(C)C |

Canonical SMILES |

CCOCCCN(C)C |

Other CAS No. |

25277-18-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Methoxy-N,N-dimethyl-1-propanamine

- Molecular Formula: C₆H₁₅NO

- Molecular Weight : 117.192 g/mol

- Key Differences :

- Replaces the ethoxy group with a methoxy moiety, reducing molecular weight and hydrophobicity (predicted logP < 0.892).

- Enhanced hydrophilicity may improve aqueous solubility but reduce membrane permeability compared to the ethoxy analogue.

N,N-Dimethylpropylamine

- Molecular Formula : C₅H₁₃N

- Molecular Weight : 87.16 g/mol

- Key Differences :

- Lacks the ethoxy group, resulting in lower molecular weight and significantly higher hydrophobicity (logP ≈ 1.5).

- Simpler structure facilitates use as a building block in surfactants and polymer catalysts.

- Biological Activity : Derivatives exhibit anticancer potency (e.g., SKBr3 breast cancer IC₅₀ = 0.59 μM) .

3,3’-Iminobis(N,N-dimethylpropylamine)

- Molecular Formula : C₁₀H₂₄N₃

- Molecular Weight : 186.32 g/mol

- Key Differences: Dimeric structure with two N,N-dimethylpropylamine units linked by an imino group. Enhanced chelation capacity makes it valuable in catalysis (e.g., Pd-Ni/Al₂O₃ systems) and material science .

- Applications : Synthesis of quaternary ammonium conjugates for drug delivery and industrial surfactants .

Imipramine Hydrochloride

- Molecular Formula : C₁₉H₂₅ClN₂

- Molecular Weight : 316.87 g/mol

- Key Differences: Incorporates a tricyclic dibenzazepine ring system, enabling noradrenaline reuptake inhibition.

Data Table: Structural and Functional Comparison

Key Research Findings

- Anticancer Activity : N,N-Dimethylpropylamine derivatives show potent activity against breast (SKBr3), prostate (PC3MM2), and lung (LNCaP) cancer cell lines, with IC₅₀ values < 1 μM .

- Structural Impact on Activity : Substitution of hydroxyl groups with N,N-dimethylpropylamine in Combretastatin analogues reduces anti-proliferative activity, highlighting the importance of functional group positioning .

- Synthetic Utility : Ethoxy and methoxy variants are synthesized via nucleophilic substitution, while dimeric amines require multi-step reactions with bromoacetates .

- Toxicity : Acute toxicity studies on dimethylpropylamine-containing compounds (e.g., 4e and 4g) show LD₅₀ values in mice ranging from 10–35 mg/kg, emphasizing the need for tailored safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.